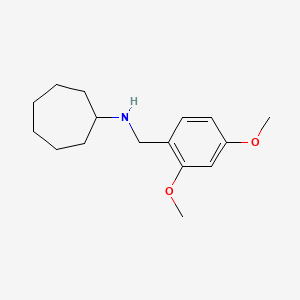![molecular formula C13H8IN3O B5729802 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and molecular imaging.
作用机制
The mechanism of action of 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the advantages of 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its high potency and selectivity against cancer cells. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential toxicity, which may limit its use in clinical applications.
未来方向
There are several future directions for the research and development of 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One of the areas of focus is the optimization of its structure to improve its potency and selectivity against cancer cells. Another area of interest is the development of new diagnostic agents based on 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine for the detection of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the potential toxicity and side effects of 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine to determine its safety for clinical use.
Conclusion:
In conclusion, 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and molecular imaging. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its applications in various areas of scientific research.
合成方法
The synthesis of 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-iodobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminopyridine and sodium azide. The product is then cyclized to form 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. This method has been reported to yield a high purity product with a good yield.
科学研究应用
3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various areas of scientific research. One of its primary applications is in the field of medicinal chemistry, where it is used as a scaffold for the development of new drugs. 3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have potential as a diagnostic agent for the detection of amyloid plaques in Alzheimer's disease.
属性
IUPAC Name |
5-(4-iodophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALKMJGRXIQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)
![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)


![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)

![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)

![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)

![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)
